2-(4-Chlorobutoxy)-3-methoxybenzaldehyde
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Overview
Description
2-(4-Chlorobutoxy)-3-methoxybenzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde core substituted with a 4-chlorobutoxy group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobutoxy)-3-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 4-chlorobutanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).
Procedure: The 4-chlorobutanol is reacted with 3-methoxybenzaldehyde in the presence of the base, leading to the formation of this compound through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobutoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products:
Oxidation: 2-(4-Chlorobutoxy)-3-methoxybenzoic acid.
Reduction: 2-(4-Chlorobutoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Functional Group Transformations: Its functional groups allow for diverse chemical modifications.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Biological Studies: Used in the study of enzyme interactions and metabolic pathways.
Industry:
Materials Science: Utilized in the development of novel materials with specific properties.
Agrochemicals: Potential use in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism by which 2-(4-Chlorobutoxy)-3-methoxybenzaldehyde exerts its effects depends on its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in metabolic pathways. The specific pathways involved can vary based on the context of its application.
Comparison with Similar Compounds
2-(4-Chlorobutoxy)-benzaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.
3-Methoxybenzaldehyde: Lacks the chlorobutoxy group, making it less versatile in certain synthetic applications.
4-Chlorobutoxybenzene: Lacks the aldehyde group, limiting its use in reactions requiring an aldehyde functionality.
Uniqueness: 2-(4-Chlorobutoxy)-3-methoxybenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2-(4-chlorobutoxy)-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-15-11-6-4-5-10(9-14)12(11)16-8-3-2-7-13/h4-6,9H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKNEPPQKVPZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCCCCl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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